(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c21-18(7-5-14-4-6-16-17(10-14)23-13-22-16)20-11-15-12-24-19(25-15)8-2-1-3-9-19/h4-7,10,15H,1-3,8-9,11-13H2,(H,20,21)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVXNFVGMDZMW-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique spirocyclic structure combined with a benzo[d][1,3]dioxole moiety, which may contribute to its biological activity. The IUPAC name reflects its complex architecture:
- IUPAC Name: this compound
- Molecular Formula: C₁₅H₁₅N₃O₃
- Molecular Weight: 273.29 g/mol
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings:
Anti-Cancer Activity
Studies have demonstrated that derivatives of compounds similar to this compound show significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values: Varying concentrations resulted in IC50 values ranging from 10 µM to 25 µM depending on the specific cell line and derivative used .
Anti-Inflammatory Activity
The compound has been evaluated for its potential to modulate inflammatory responses:
- Mechanism: It appears to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.
- Study Results: In vitro studies showed a reduction in cytokine release in activated macrophages by up to 50% at optimal concentrations .
Antimicrobial Activity
Preliminary evaluations suggest some antimicrobial efficacy:
- Pathogens Tested: Staphylococcus aureus and Escherichia coli.
- Results: Moderate inhibition was observed with minimum inhibitory concentrations (MIC) ranging from 50 µg/mL to 100 µg/mL against tested strains .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition: The compound may interact with specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation: Potential binding to receptors that regulate inflammatory pathways.
- Cell Cycle Arrest: Induction of cell cycle arrest in cancer cells leading to apoptosis.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Khadra et al. (2024) | Evaluate anti-cancer properties | Significant cytotoxicity against MCF-7 cells with IC50 = 15 µM |
| RSC Publishing (2019) | Investigate anti-inflammatory effects | Reduction of IL-6 by 40% in activated macrophages |
| SciELO Study (2024) | Assess antimicrobial activity | Moderate activity against S. aureus with MIC = 75 µg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, physicochemical properties, and biological activities:
Key Structural and Functional Comparisons:
Spirocyclic vs. Linear Side Chains :
- The target compound’s 1,4-dioxaspiro[4.5]decan-2-ylmethyl group introduces a rigid, three-dimensional structure absent in analogs like 15 (3-phenylpropyl) or 14 (4-chlorophenethyl). This spirocyclic system may enhance metabolic stability by shielding hydrolytically labile groups (e.g., ketals) .
- Linear side chains (e.g., phenethyl in 12 ) prioritize planar interactions with hydrophobic targets, as seen in anti-tumor activity against A549 cells .
Bioactivity Trends: Phenethyl and Hydroxyphenethyl Derivatives: Compound 12 (phenethyl) and the 4-hydroxyphenethyl analog demonstrate anti-cancer and anti-obesity activities, respectively.
Synthetic Accessibility :
- Compounds with simpler side chains (e.g., 15 , 14 ) are synthesized via straightforward amide coupling, while the target compound requires advanced spirocyclic intermediate synthesis (e.g., using 1,4-dioxaspiro[4.5]decane derivatives) .
Physicochemical Properties :
- The spirocyclic group in the target compound likely increases logP compared to polar derivatives (e.g., 4-hydroxyphenethyl), balancing lipophilicity for membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
